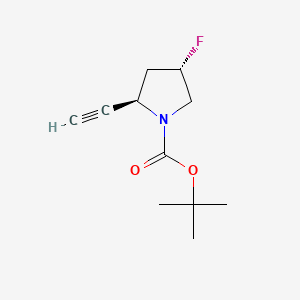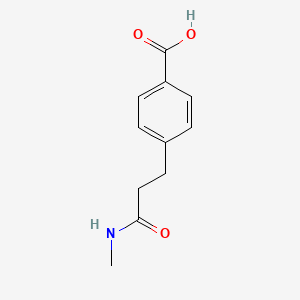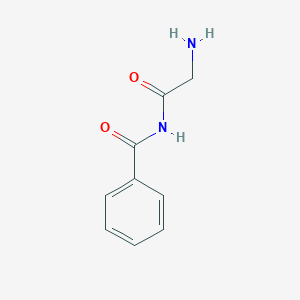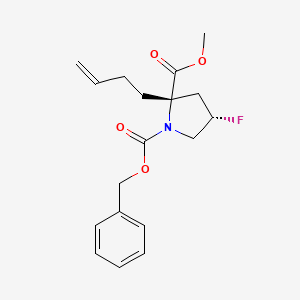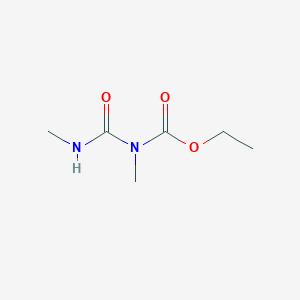
ethyl N-methyl-N-(methylcarbamoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-methyl-N-(methylcarbamoyl)carbamate is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N-methyl-N-(methylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of aniline with dimethyl carbonate (DMC) catalyzed by acid–base bifunctional ionic liquids at elevated temperatures (e.g., 160°C for 4 hours). This reaction yields methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without requiring an inert atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-methyl-N-(methylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include activated sulfonium reagents, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and Si(OMe)4 (tetramethyl orthosilicate). These reagents facilitate the conversion of carbamates into various products under mild and metal-free conditions .
Major Products Formed
The major products formed from these reactions include unsymmetrical ureas, carbamates, and other derivatives. For example, the reaction of aryl isocyanates with amines and alcohols can produce unsymmetrical ureas and carbamates .
Wissenschaftliche Forschungsanwendungen
Ethyl N-methyl-N-(methylcarbamoyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, insecticides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl N-methyl-N-(methylcarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate ester, it can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another carbamate ester with similar reactivity and applications.
Methyl N-phenyl carbamate: A related compound synthesized using similar methods.
Uniqueness
Ethyl N-methyl-N-(methylcarbamoyl)carbamate is unique due to its specific structure and reactivity. Its ability to form stable carbamoyl-enzyme complexes distinguishes it from other carbamate esters, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
36209-14-0 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
ethyl N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-4-11-6(10)8(3)5(9)7-2/h4H2,1-3H3,(H,7,9) |
InChI-Schlüssel |
FLWWNSDLTRLYGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
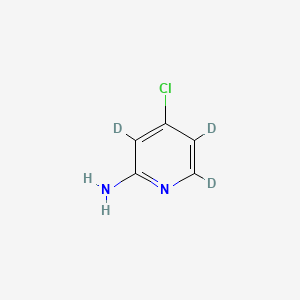
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
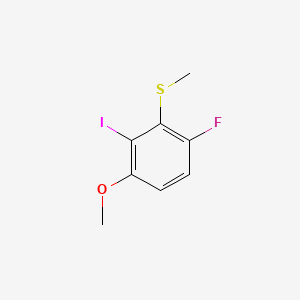
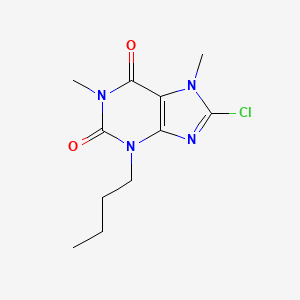
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
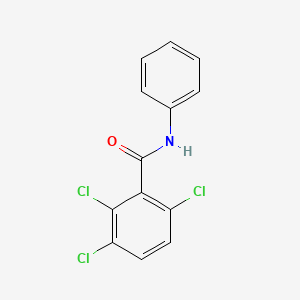
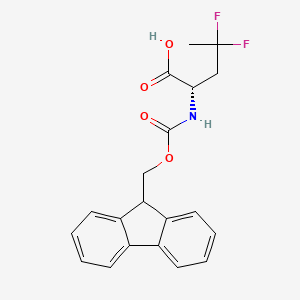
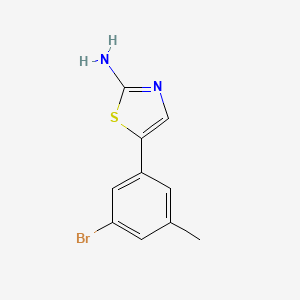
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
